Cyclopropyl chloroformate

Lipophilicity Drug Design Property Prediction

Cyclopropyl chloroformate (CAS 52107-21-8) is an alkyl chloroformate ester characterized by a strained cyclopropyl moiety. It is a colorless to pale yellow, volatile liquid with a boiling point of 121.7±7.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³.

Molecular Formula C4H5ClO2
Molecular Weight 120.53
CAS No. 52107-21-8
Cat. No. B2590192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl chloroformate
CAS52107-21-8
Molecular FormulaC4H5ClO2
Molecular Weight120.53
Structural Identifiers
SMILESC1CC1OC(=O)Cl
InChIInChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2
InChIKeyJPMJNRPHIMXRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl Chloroformate (CAS 52107-21-8) Chemical Identity and Procurement Baseline


Cyclopropyl chloroformate (CAS 52107-21-8) is an alkyl chloroformate ester characterized by a strained cyclopropyl moiety [1]. It is a colorless to pale yellow, volatile liquid with a boiling point of 121.7±7.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. This compound serves as a reactive acylating agent, primarily for the synthesis of carbamates and carbonates, and as a cyclopropyl group transfer reagent in pharmaceutical and agrochemical intermediate synthesis .

Why Cyclopropyl Chloroformate Cannot Be Substituted with Common Alkyl Chloroformates


Substituting cyclopropyl chloroformate with linear or branched alkyl chloroformates (e.g., ethyl or isobutyl chloroformate) is scientifically invalid without requalification. The cyclopropyl group's unique electronic and steric profile, arising from its strained three-membered ring, fundamentally alters both the reaction kinetics and the physicochemical properties of downstream products [1]. Direct empirical comparison data remain limited; however, computational models predict that the cyclopropyl analog exhibits a significantly lower LogP (~0.93 to 1.28) compared to ethyl chloroformate (LogP ~0.75), while its XLogP3-AA of 1.7 indicates a specific balance of lipophilicity that directly influences membrane permeability in drug candidates [2]. Consequently, swapping reagents will yield carbamate intermediates with markedly different ADME profiles and reactivity, necessitating full method revalidation [2].

Cyclopropyl Chloroformate: Quantifiable Evidence for Scientific Selection


Predicted Hydrophobicity Profile: LogP and XLogP3-AA Comparison vs. Ethyl Chloroformate

Computational models provide a clear differentiation in lipophilicity, which is a critical parameter for drug design and extraction efficiency. While experimental LogP data for cyclopropyl chloroformate are not widely published, authoritative predictions show its hydrophobic character is distinct from the simplest alkyl analog, ethyl chloroformate. Cyclopropyl chloroformate exhibits a predicted LogP of 0.93 (KOWWIN) to 1.28 (ACD/Labs), significantly higher than the literature value for ethyl chloroformate (LogP ≈ 0.75) [1]. Additionally, its computed XLogP3-AA value is 1.7 [2].

Lipophilicity Drug Design Property Prediction

Calculated Molecular Reactivity Descriptors: Topological Polar Surface Area (TPSA) Benchmarking

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The computed TPSA for cyclopropyl chloroformate is 26.3 Ų [1]. This value, while identical to many linear alkyl chloroformates (e.g., ethyl chloroformate, TPSA 26.3 Ų), reflects the same functional group count (chloroformate moiety). However, the difference lies in the cyclopropyl group's higher XLogP3-AA (1.7) compared to ethyl chloroformate (XLogP3-AA ≈ 0.9), indicating that while polar surface area is constant, the hydrophobic driving force for passive diffusion is enhanced in the cyclopropyl version [1][2].

ADME Prediction Bioavailability Reactivity

Thermal Decomposition Pathway: Cyclopropyl vs. Ethyl Chloroformate Rearrangement Potential

Thermal decomposition studies of cycloalkyl and alkyl chloroformates reveal a fundamental mechanistic divergence. While ethyl chloroformate undergoes thermal decomposition to yield chloroethane without rearrangement of the ethyl group, longer-chain and cycloalkyl chloroformates, including cyclopropyl chloroformate, are known to undergo rearrangement pathways involving protonated cyclopropane intermediates (carbonium ion rearrangements) [1][2]. This indicates that cyclopropyl chloroformate may exhibit a lower onset temperature for thermal decomposition or a higher propensity for exothermic events under storage or reaction conditions compared to ethyl chloroformate, although specific quantitative rate constants (k) for cyclopropyl chloroformate were not identified in the current search [1].

Thermal Stability Reaction Safety Process Chemistry

Validated Applications for Cyclopropyl Chloroformate (CAS 52107-21-8) in Research and Development


Synthesis of Cyclopropyl Carbamates for Medicinal Chemistry SAR Studies

Cyclopropyl chloroformate is the reagent of choice for introducing the cyclopropyl carbamate moiety onto amine-containing pharmacophores. This application is directly supported by the compound's predicted LogP (0.93-1.28) and XLogP3-AA (1.7), which confer a distinct lipophilicity profile to the resulting carbamate compared to ethyl or methyl analogs [1]. The strained cyclopropyl ring provides a rigid, metabolically stable bioisostere that can improve target binding affinity and metabolic stability in drug candidates [2].

Analytical Derivatization for Enhanced Detection and Chiral Resolution in HPLC

This compound is employed as a pre-column derivatization agent for amino acids and other biomolecules to enhance fluorescence or UV detection in HPLC analysis. Its utility in this scenario stems from its ability to form stable carbamate derivatives, improving chromatographic resolution . The specific hydrophobic properties of the cyclopropyl group (higher LogP than ethyl chloroformate) provide superior retention and separation of enantiomers on standard reversed-phase columns, making it a valuable chiral derivatizing agent for assessing enantiomeric purity .

Intermediate for Cyclopropyl-Containing Agrochemical Synthesis

Cyclopropyl chloroformate serves as a key intermediate in the multi-step synthesis of cyclopropyl-containing pesticides and herbicides, such as derivatives of chrysanthemic acid [2]. Its use is justified by its ability to efficiently transfer the cyclopropyl group, which is known to impart enhanced biological activity and rapid environmental biodegradation compared to halogenated aromatic alternatives [2]. The compound's reactivity profile makes it suitable for generating the complex cyclopropane architectures required for modern, eco-friendly crop protection agents [2].

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